molecular formula C12H14O4 B14006826 (2-Phenyl-1,3-dioxolan-4-yl)methyl acetate CAS No. 4141-34-8

(2-Phenyl-1,3-dioxolan-4-yl)methyl acetate

Cat. No.: B14006826
CAS No.: 4141-34-8
M. Wt: 222.24 g/mol
InChI Key: RAIYJBJBWHEROC-UHFFFAOYSA-N
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Description

(2-Phenyl-1,3-dioxolan-4-yl)methyl acetate is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals, characterized by a five-membered ring containing two oxygen atoms. This compound is notable for its structural features, which include a phenyl group and an acetate ester, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenyl-1,3-dioxolan-4-yl)methyl acetate typically involves the acetalization of benzaldehyde with ethylene glycol, followed by esterification with acetic anhydride. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of solid acid catalysts in packed bed reactors is common, allowing for efficient catalysis and easy separation of the product .

Chemical Reactions Analysis

Types of Reactions

(2-Phenyl-1,3-dioxolan-4-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (2-Phenyl-1,3-dioxolan-4-yl)methyl acetate involves its role as a protecting group. In organic synthesis, it forms stable acetals with carbonyl compounds, preventing unwanted reactions at the carbonyl site. The compound can be selectively deprotected under acidic conditions, allowing for controlled synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Phenyl-1,3-dioxolan-4-yl)methyl acetate is unique due to its phenyl group, which imparts additional stability and reactivity. This makes it particularly useful in the synthesis of complex organic molecules where selective protection and deprotection of carbonyl groups are required .

Properties

IUPAC Name

(2-phenyl-1,3-dioxolan-4-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-9(13)14-7-11-8-15-12(16-11)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIYJBJBWHEROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1COC(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282341
Record name (2-phenyl-1,3-dioxolan-4-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4141-34-8
Record name NSC25482
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25482
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-phenyl-1,3-dioxolan-4-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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